

Physicochemical Properties of 4-Methylazepane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methylazepane

Cat. No.: B121462

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Introduction

4-Methylazepane, a cyclic amine with a seven-membered ring, serves as a valuable building block in medicinal chemistry and drug discovery. Its structural motif is found in a variety of biologically active compounds. A thorough understanding of its physicochemical properties is paramount for its effective utilization in the synthesis of novel therapeutic agents, influencing factors such as reaction kinetics, solubility, and bioavailability of its derivatives. This technical guide provides a comprehensive overview of the core physicochemical properties of **4-Methylazepane**, details relevant experimental protocols for their determination, and outlines a general workflow for its characterization.

Core Physicochemical Properties

The physicochemical properties of **4-Methylazepane** are summarized in the tables below. It is important to note that while some experimental data for related compounds is available, specific experimental values for **4-Methylazepane** are not widely published. Therefore, a combination of predicted and available data is presented.

General Properties

Property	Value	Source
Molecular Formula	C ₇ H ₁₅ N	PubChem[1]
Molecular Weight	113.20 g/mol	PubChem[1]
IUPAC Name	4-methylazepane	PubChem[1]
CAS Number	40192-30-1	ChemicalBook[2]

Physical Properties

Property	Value (Predicted)	Source
Boiling Point	155-156 °C (at 745 Torr)	ChemicalBook[2]
Melting Point	Not available	-
Density	0.807 ± 0.06 g/cm ³	ChemicalBook[3]

Chemical Properties

Property	Value (Predicted)	Source
pKa	11.27 ± 0.40	ChemicalBook[2][3]
LogP	1.8	Molinspiration[4]
Solubility	Sparingly soluble in water; Soluble in common organic solvents like ethanol and DMSO.	Inferred from structure and general amine properties.

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of a liquid amine like **4-Methylazepane** are provided below. These are generalized procedures and may require optimization for this specific compound.

Determination of Boiling Point (Micro Method)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. This micro-method is suitable for small sample volumes.

Apparatus:

- Thiele tube or similar heating apparatus
- Thermometer
- Small test tube
- Capillary tube (sealed at one end)
- Heating mantle or Bunsen burner
- Mineral oil

Procedure:

- A small amount of **4-Methylazepane** (a few milliliters) is placed into the small test tube.
- A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
- The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
- The assembly is placed in a Thiele tube containing mineral oil, ensuring the heat is distributed evenly.
- The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- The heating is continued until a steady stream of bubbles is observed.
- The heat source is then removed, and the liquid is allowed to cool.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of pKa by Potentiometric Titration

Principle: The pKa is the negative logarithm of the acid dissociation constant (K_a). For a base, it refers to the pKa of its conjugate acid. Potentiometric titration involves monitoring the pH of a solution as a titrant is added.

Apparatus:

- pH meter with a calibrated electrode
- Burette
- Beaker
- Magnetic stirrer and stir bar
- Standardized solution of a strong acid (e.g., 0.1 M HCl)
- Deionized water

Procedure:

- A known concentration of **4-Methylazepane** is dissolved in deionized water.
- The pH electrode is immersed in the solution, and the initial pH is recorded.
- The standardized HCl solution is added in small, known increments from the burette.
- After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once it stabilizes.
- The titration is continued until a significant change in pH is observed, indicating the equivalence point has been passed.
- A titration curve is generated by plotting the pH versus the volume of titrant added.
- The pKa is determined from the pH at the half-equivalence point.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of **4-Methylazepane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

- **Sample Preparation:** 5-10 mg of **4-Methylazepane** is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O).
- **Expected Signals:** The spectrum would show signals corresponding to the methyl group protons, the methine proton at the 4-position, and the methylene protons of the azepane ring. The chemical shifts and coupling patterns would provide detailed structural information.

¹³C NMR Spectroscopy:

- **Sample Preparation:** 20-50 mg of **4-Methylazepane** is dissolved in a suitable deuterated solvent.
- **Expected Signals:** The spectrum would display distinct signals for each unique carbon atom in the molecule, including the methyl carbon, the methine carbon, and the different methylene carbons in the ring.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For a volatile amine like **4-Methylazepane**, Electron Ionization (EI) is a common technique.

Procedure:

- A small amount of the liquid sample is introduced into the mass spectrometer, where it is vaporized and ionized by a beam of high-energy electrons.
- The resulting molecular ion and fragment ions are accelerated and separated based on their m/z ratio by a mass analyzer.

- A detector records the abundance of each ion, generating a mass spectrum.
- Expected Fragmentation: The mass spectrum of **4-Methylazepane** would likely show a molecular ion peak corresponding to its molecular weight. Characteristic fragmentation patterns for cyclic amines involve ring cleavage and loss of small alkyl fragments.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational frequencies. This provides information about the functional groups present.

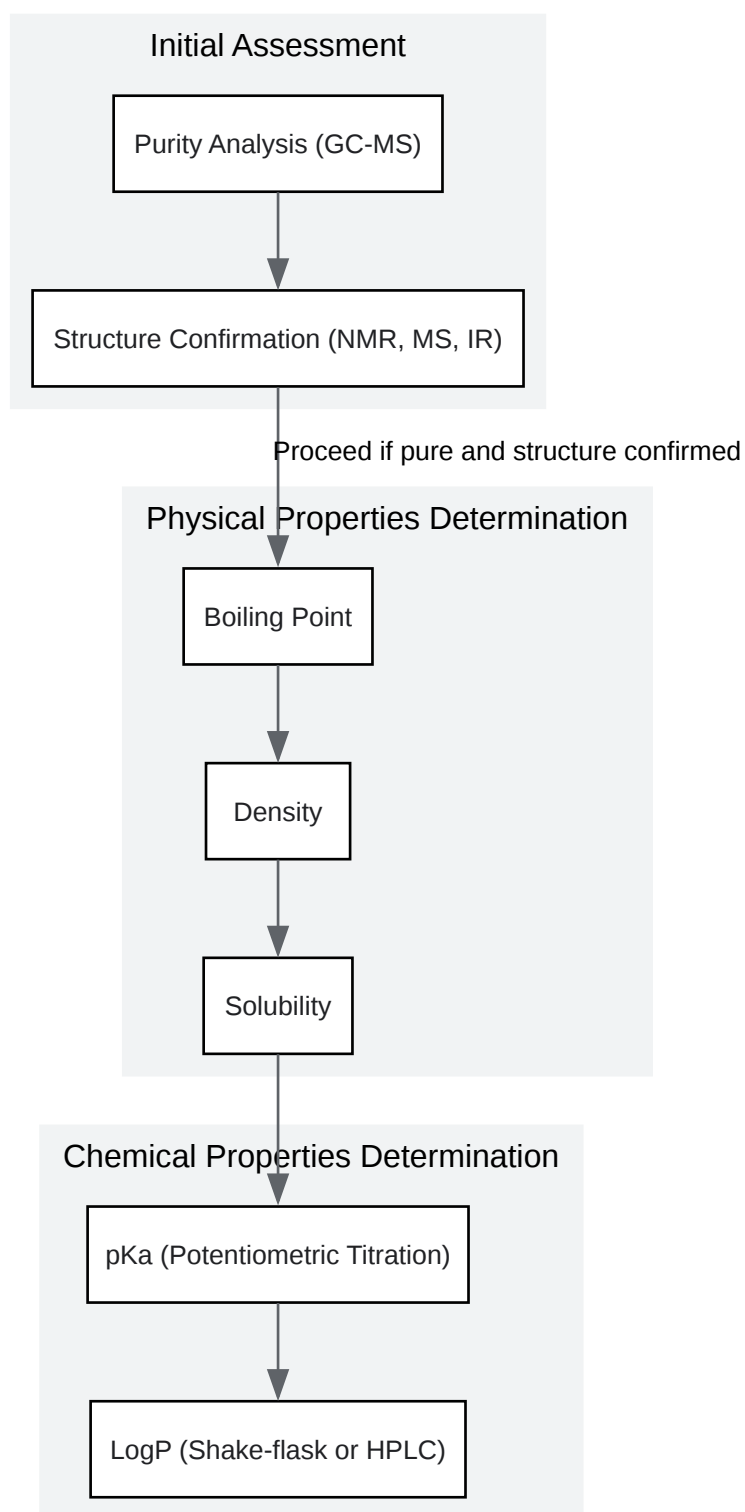
Procedure:

- A drop of liquid **4-Methylazepane** is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.
- The plates are placed in the sample holder of the FT-IR spectrometer.
- The infrared spectrum is recorded.
- Expected Absorptions: As a secondary amine, **4-Methylazepane** would exhibit a characteristic N-H stretching vibration in the region of 3300-3500 cm^{-1} . C-H stretching vibrations from the alkyl groups would be observed around 2850-3000 cm^{-1} . C-N stretching and N-H bending vibrations would also be present in the fingerprint region.^[5]

Visualizations

Physicochemical Characterization Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of a liquid compound like **4-Methylazepane**.

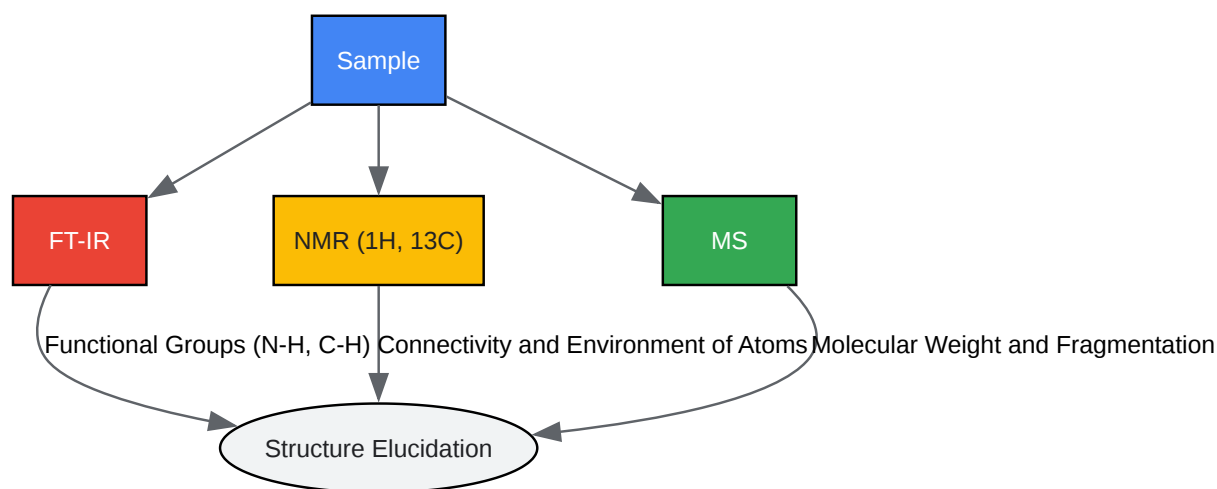


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Caption: Workflow for the physicochemical characterization of **4-Methylazepane**.

Logic for Spectroscopic Analysis

This diagram outlines the logical approach to using different spectroscopic methods for the structural elucidation of **4-Methylazepane**.



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Caption: Logic diagram for the spectroscopic analysis of **4-Methylazepane**.

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- To cite this document: BenchChem. [Physicochemical Properties of 4-Methylazepane: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b121462#physicochemical-properties-of-4-methylazepane>]

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